molecular formula C15H21NO5S B2994887 2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide CAS No. 874594-66-8

2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

Cat. No. B2994887
CAS RN: 874594-66-8
M. Wt: 327.4
InChI Key: ZRVBCYGSEUTVCA-UHFFFAOYSA-N
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Description

2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide is a useful research compound. Its molecular formula is C15H21NO5S and its molecular weight is 327.4. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

High-Performance Liquid Chromatography Applications

The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a compound structurally related to 2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide, has been utilized as a fluorogenic labelling agent for high-performance liquid chromatography (HPLC) of biologically significant thiols. This application demonstrates the compound's potential in analytical chemistry, especially in the detection and quantification of thiols in pharmaceutical formulations through HPLC with fluorometric detection (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Synthesis and Biological Activity Studies

A study on the synthesis of novel acetamide derivatives, including structures related to 2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide, explored their potential biological activities. These compounds were synthesized and evaluated in a Wister albino mice model for their hypoglycemic activity, demonstrating their relevance in medicinal chemistry and potential therapeutic applications (Nikaljea, Choudharia, & Une, 2012).

Environmental and Toxicological Research

The environmental behavior and toxicological effects of chloroacetamide herbicides, which share functional groups with 2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide, have been studied extensively. These studies provide insights into the metabolic pathways of similar compounds in human and rat liver microsomes, contributing to our understanding of their environmental fate and potential health impacts (Coleman, Linderman, Hodgson, & Rose, 2000).

Polymer and Material Science

Research into polymeric derivatives of 4-methoxyphenylacetic acid, which is structurally related to the compound , has highlighted its applications in material science. These studies involve the synthesis and characterization of polymers for potential use in pharmacological applications, demonstrating the versatility of such compounds in the development of new materials with medical applications (Román & Gallardo, 1992).

Crystal Structure Analysis

The crystal structure analysis of derivatives similar to 2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide has provided valuable information for understanding the molecular arrangements and interactions important in chemical and pharmaceutical research. Such analyses contribute to the design and synthesis of new compounds with desired physical and chemical properties (Peikow, 2006).

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-15(8-9-22(18,19)11-15)16(2)14(17)10-21-13-6-4-12(20-3)5-7-13/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVBCYGSEUTVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)N(C)C(=O)COC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenoxy)-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)acetamide

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